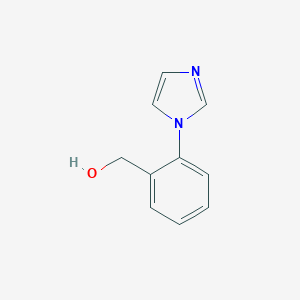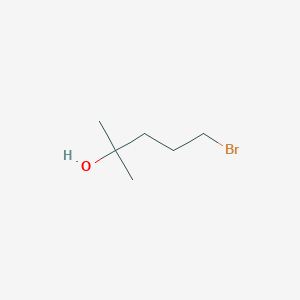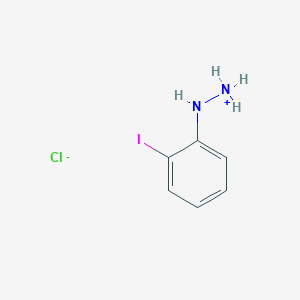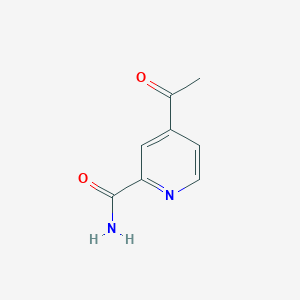
4-Acetylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetylpicolinamide (4-AP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of picolinic acid, which is a natural metabolite in the human body. 4-AP has been found to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases and disorders.
Mecanismo De Acción
The mechanism of action of 4-Acetylpicolinamide is not fully understood, but it is believed to act on potassium channels in the nervous system. By blocking these channels, 4-Acetylpicolinamide can increase the release of neurotransmitters and promote the regeneration of damaged nerves.
Efectos Bioquímicos Y Fisiológicos
4-Acetylpicolinamide has been found to have a range of biochemical and physiological effects. It can increase the release of acetylcholine, a neurotransmitter that is important for cognitive function. 4-Acetylpicolinamide has also been found to improve muscle function and reduce spasticity in patients with neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Acetylpicolinamide in lab experiments is its low toxicity and high solubility in water. However, its effects can be variable depending on the concentration used, and it can be difficult to achieve consistent results.
Direcciones Futuras
There are several potential future directions for research on 4-Acetylpicolinamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to improve cognitive function in animal models. Another area of interest is its potential use in the treatment of spinal cord injury, as it has been found to promote nerve regeneration. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 4-Acetylpicolinamide.
Métodos De Síntesis
The synthesis of 4-Acetylpicolinamide can be achieved through several methods, including the reaction of picolinic acid with acetic anhydride and the reaction of picolinamide with acetyl chloride. The latter method is preferred due to its higher yield and simpler reaction conditions.
Aplicaciones Científicas De Investigación
4-Acetylpicolinamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and has been investigated for the treatment of neurological disorders such as multiple sclerosis, spinal cord injury, and cerebral ischemia. 4-Acetylpicolinamide has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.
Propiedades
Número CAS |
135450-71-4 |
|---|---|
Nombre del producto |
4-Acetylpicolinamide |
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
4-acetylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H8N2O2/c1-5(11)6-2-3-10-7(4-6)8(9)12/h2-4H,1H3,(H2,9,12) |
Clave InChI |
KTULWXKYCZHSMW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=NC=C1)C(=O)N |
SMILES canónico |
CC(=O)C1=CC(=NC=C1)C(=O)N |
Sinónimos |
2-Pyridinecarboxamide, 4-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)

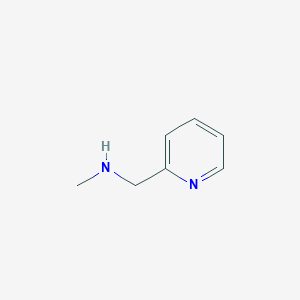


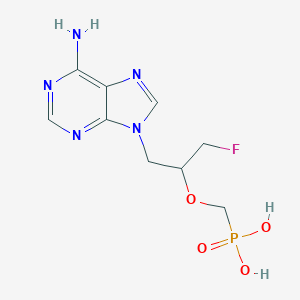

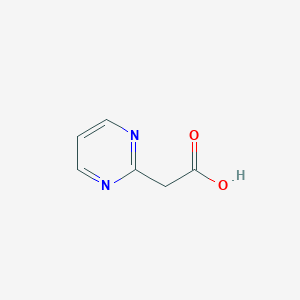

![6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid](/img/structure/B151177.png)
